molecular formula C8H8F3NO B2636172 4-Methyl-2-(trifluoromethoxy)aniline CAS No. 1261852-42-9

4-Methyl-2-(trifluoromethoxy)aniline

Cat. No. B2636172
CAS RN: 1261852-42-9
M. Wt: 191.153
InChI Key: JDGZMSIUKCVZRN-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethoxy)aniline is a chemical compound used in the synthesis of anticancer agents and antitumor medicaments . It’s also an intermediate in the production of labelled Riluzole, a neuroprotective agent .


Synthesis Analysis

The synthesis of 4-Methyl-2-(trifluoromethoxy)aniline involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene. Another method involves adding sodium ferrate and sodium bromide as auxiliary reaction mixture, heating to 95 °C for 4 h, then adding sodium amide .


Molecular Structure Analysis

The molecular formula of 4-Methyl-2-(trifluoromethoxy)aniline is C7H6F3NO . Its average mass is 177.124 Da and its monoisotopic mass is 177.040146 Da .


Chemical Reactions Analysis

4-Methyl-2-(trifluoromethoxy)aniline is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .


Physical And Chemical Properties Analysis

4-Methyl-2-(trifluoromethoxy)aniline has a refractive index of 1.463 (lit.) . It has a boiling point of 73-75 °C/10 mmHg (lit.) and a density of 1.32 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthesis of Liquid-Crystalline Polymethacrylates

“4-Methyl-2-(trifluoromethoxy)aniline” has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . These polymers have potential applications in the field of materials science and engineering.

Synthesis of 3-(quinolin-3-yl)acrylates Derivatives

This compound has also been used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates . These derivatives could have potential applications in medicinal chemistry, given the biological activity of quinoline compounds.

Synthesis of Schiff Bases

“4-Methyl-2-(trifluoromethoxy)aniline” has been used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes . Schiff bases are versatile compounds with a wide range of applications, including catalysis and drug design.

Synthesis of 4-(trialkylmethyl)anilines

“4-Methyl-2-(trifluoromethoxy)aniline” has been used in the synthesis of 4-(trialkylmethyl)anilines . These compounds could have potential applications in the synthesis of dyes and pharmaceuticals.

General Synthetic Building Block

Lastly, “4-Methyl-2-(trifluoromethoxy)aniline” has been used as a general synthetic building block . This means it can be used in a wide variety of chemical reactions to create more complex molecules, expanding its potential applications in various fields of research.

Mechanism of Action

While the specific mechanism of action for 4-Methyl-2-(trifluoromethoxy)aniline is not explicitly mentioned in the search results, it is used in the synthesis of anticancer agents and antitumor medicaments , suggesting it may play a role in these therapeutic mechanisms.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to avoid inhalation of vapors and spray/mists, and to use suitable respiratory protection if ventilation is inadequate .

properties

IUPAC Name

4-methyl-2-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-2-3-6(12)7(4-5)13-8(9,10)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGZMSIUKCVZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(trifluoromethoxy)aniline

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